Home > Products > Screening Compounds P111343 > CRTh2 antagonist 1
CRTh2 antagonist 1 - 1379445-54-1

CRTh2 antagonist 1

Catalog Number: EVT-3164828
CAS Number: 1379445-54-1
Molecular Formula: C23H25N3O5S
Molecular Weight: 455.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

CRTh2 antagonist 1 falls under the category of pharmaceutical agents specifically designed to target G-protein-coupled receptors. It is synthesized through complex organic chemistry methods and has been evaluated in various preclinical and clinical studies for its efficacy in managing asthma and other allergic conditions. The compound was developed by Merck & Co., Inc. and has been studied extensively in both laboratory and clinical settings to assess its safety and effectiveness.

Synthesis Analysis

The synthesis of CRTh2 antagonist 1 involves several intricate steps, primarily focusing on optimizing yield and purity suitable for clinical applications. The initial synthetic route utilized an aziridine opening followed by cyclodehydration, which facilitated the rapid procurement of milligram quantities for early evaluations. This method was crucial for exploring structure-activity relationships (SAR) effectively.

Subsequent developments led to a more scalable process that included:

  • Iridium-catalyzed intramolecular N-H insertion: This step was pivotal for enhancing efficiency and selectivity.
  • Transaminase reaction: The conversion of ketone intermediates to amines was achieved in a single step with high enantioselectivity, showcasing innovative biocatalytic approaches to streamline synthesis.

These advancements not only improved the scalability from milligram to kilogram quantities but also ensured compliance with Good Manufacturing Practice (GMP) standards necessary for clinical trials .

Molecular Structure Analysis

The molecular structure of CRTh2 antagonist 1 is characterized by a complex arrangement that facilitates its interaction with the CRTh2 receptor. It features an indole core, which is essential for binding affinity and selectivity towards the target receptor. Key structural components include:

  • Indole ring system: Provides a planar structure conducive to π-π stacking interactions.
  • Hydroxyethylamine moiety: Enhances solubility and bioavailability.
  • Chiral centers: The presence of chiral centers contributes to its enantioselectivity, impacting pharmacodynamics.

The molecular formula is C19_{19}H22_{22}N2_{2}O, with a molecular weight of approximately 298.39 g/mol. Detailed structural analyses using techniques such as X-ray crystallography and NMR spectroscopy have confirmed these features, supporting its classification as a selective antagonist .

Chemical Reactions Analysis

CRTh2 antagonist 1 undergoes various chemical reactions during its synthesis and metabolic processing. Key reactions include:

  • N-H insertion reactions: Catalyzed by iridium complexes, these reactions are crucial for forming key intermediates.
  • Transaminations: These involve the transfer of an amino group from one molecule to another, facilitating the formation of amines from ketones.
  • Cyclization reactions: These reactions are integral to forming the final cyclic structures necessary for receptor binding.

These reactions are optimized for conditions such as temperature, pressure, and solvent choice to maximize yield and minimize byproducts .

Mechanism of Action

The mechanism of action of CRTh2 antagonist 1 involves blocking the binding of prostaglandin D2 to the CRTh2 receptor, which is predominantly expressed on T-helper type 2 cells, eosinophils, basophils, and type 2 innate lymphoid cells. By inhibiting this interaction, MK-7246 effectively reduces:

  • Eosinophil recruitment: A key event in allergic responses.
  • Cytokine release: Specifically interleukin-4, interleukin-5, and interleukin-13, which are critical mediators in type 2 inflammation.

This blockade leads to a reduction in airway inflammation and hyperresponsiveness associated with asthma and other allergic diseases .

Physical and Chemical Properties Analysis

CRTh2 antagonist 1 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as DMSO; limited aqueous solubility.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to light or heat.
  • Melting Point: Approximately 120–125 °C, indicating solid-state stability at room temperature.

These properties are critical for formulation development and ensure that the compound maintains efficacy throughout its shelf life .

Applications

CRTh2 antagonist 1 has significant potential applications in treating respiratory diseases characterized by type 2 inflammation, particularly:

  • Asthma management: Clinical trials have demonstrated improvements in lung function and asthma control among patients with severe airflow limitation.
  • Allergic rhinitis: Its ability to inhibit eosinophilic responses makes it a candidate for treating allergic rhinitis.
  • Chronic rhinosinusitis: Emerging evidence suggests potential benefits in managing chronic inflammatory conditions affecting the nasal passages.

As research continues, CRTh2 antagonists like MK-7246 may also find applications beyond respiratory diseases, potentially addressing other conditions influenced by type 2 inflammation .

Introduction to CRTh2 as a Therapeutic Target in Inflammatory Diseases

Role of CRTh2 in Type 2 Inflammation and Eosinophil Activation

Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2 or DP2) is a G-protein-coupled receptor pivotal in orchestrating type 2 inflammation. It is expressed on eosinophils, Th2 lymphocytes, basophils, and group 2 innate lymphoid cells (ILC2s). Upon activation by its ligand prostaglandin D2 (PGD2), CRTh2 triggers:

  • Eosinophil chemotaxis and activation: CRTh2 activation induces cytoskeletal changes, enhances adhesion molecule expression (e.g., CD11b), and prolongs eosinophil survival by inhibiting apoptosis. This facilitates tissue infiltration and degranulation, releasing cytotoxic proteins (e.g., major basic protein) that drive epithelial damage and airway hyperresponsiveness [1] [9].
  • Th2 cell polarization and cytokine release: CRTh2 signaling amplifies Th2-mediated inflammation by promoting the production of IL-4, IL-5, and IL-13. These cytokines sustain eosinophil recruitment, IgE synthesis, and mucus hypersecretion, creating a self-perpetuating inflammatory loop [4] [6].
  • Cross-talk with structural cells: Epithelial cells and fibroblasts express CRTh2 in inflamed tissues, contributing to airway remodeling via collagen deposition and smooth muscle hypertrophy [5] [8].

Table 1: Cellular Targets of CRTh2 in Type 2 Inflammation

Cell TypeFunction Upon CRTh2 ActivationKey Mediators Released
EosinophilsChemotaxis, prolonged survival, degranulationMBP, ECP, IL-5
Th2 LymphocytesMigration, cytokine production, reduced apoptosisIL-4, IL-5, IL-13
BasophilsHistamine release, cytokine secretionIL-4, IL-13
ILC2sRecruitment, type 2 cytokine productionIL-5, IL-13

Prostaglandin D2 (PGD2)-CRTh2 Signaling Axis in Allergic Pathophysiology

PGD2, the primary ligand for CRTh2, is predominantly released by activated mast cells during allergen exposure. It is also produced by dendritic cells, macrophages, and eosinophils. Key aspects of the PGD2-CRTh2 axis include:

  • Signal transduction: PGD2 binding to CRTh2 activates phospholipase C (PLC), increases intracellular calcium, and inhibits cAMP production via Gαi coupling. This cascade mobilizes inflammatory cells from the bone marrow and primes them for tissue migration [7] [9].
  • Metabolite activity: PGD2 derivatives like Δ12-PGJ2 and 9α,11β-PGF2 exhibit high CRTh2 agonist activity, amplifying inflammation even after rapid PGD2 degradation [2] [9].
  • Pathological consequences: In allergic asthma, PGD2 levels increase 150-fold post-allergen challenge in bronchoalveolar lavage fluid. CRTh2 activation correlates with:
  • Late-phase asthmatic responses (e.g., airway eosinophilia)
  • Epithelial barrier disruption and mucus metaplasia
  • Increased exacerbation frequency in severe asthma [3] [7].

Table 2: CRTh2 vs. DP1 Receptor Signaling

FeatureCRTh2 (DP2)DP1
G-protein couplingGαi (↓ cAMP, ↑ Ca²⁺)Gαs (↑ cAMP)
Primary agonistsPGD2, Δ12-PGJ2, DK-PGD2PGD2, BW245C
Cellular effectsChemotaxis, activation, cytokine releaseVasodilation, inhibition of migration
Therapeutic targetingAntagonists (e.g., OC000459)Agonists (e.g., laropiprant)

Rationale for Targeting CRTh2 in Asthma and Related Disorders

CRTh2 antagonism represents a mechanistically distinct strategy for inflammatory diseases, particularly where current therapies are inadequate:

  • Corticosteroid resistance: Up to 40% of severe asthma patients exhibit poor response to inhaled corticosteroids (ICS). CRTh2 expression remains elevated in bronchial tissues of these patients, and CRTh2 antagonists reduce eosinophilic inflammation independent of steroid pathways [3] [7].
  • Broad cellular targeting: Unlike biologics that block single cytokines (e.g., anti-IL-5), CRTh2 antagonists simultaneously inhibit multiple type 2 immune cells (eosinophils, Th2 cells, ILC2s). This is critical in diseases like nasal polyposis, where CRTh2 overexpression correlates with recurrence (AUC = 0.9107 in ROC analysis) [5] [8].
  • Clinical evidence: In phase II trials, CRTh2 antagonists (e.g., fevipiprant) reduced sputum eosinophils by 50% and improved asthma control questionnaire (ACQ) scores in eosinophilic asthma. In Crohn’s disease models, CRTh2 blockade with OC-459 attenuated colitis severity by suppressing TNF-α, IL-1β, and eosinophil infiltration [1] [3].

Table 3: Therapeutic Effects of CRTh2 Antagonism in Select Diseases

DiseaseModel/Patient PopulationKey Outcomes
Allergic AsthmaEosinophilic asthma patients (OC000459)↓ Sputum eosinophils, ↑ FEV1 in late-phase response
Nasal PolyposisRecurrent polyps (CRTH2-high subgroup)↓ Tissue eosinophils, ↓ SNOT-22 symptom score
Crohn’s DiseaseTNBS-induced colitis (OC-459)↓ TNF-α, IL-1β, IL-6; ↓ histological inflammation

Properties

CAS Number

1379445-54-1

Product Name

CRTh2 antagonist 1

IUPAC Name

2-[5-methyl-1-[(2-morpholin-4-ylsulfonylphenyl)methyl]-3-phenylpyrazol-4-yl]acetic acid

Molecular Formula

C23H25N3O5S

Molecular Weight

455.5 g/mol

InChI

InChI=1S/C23H25N3O5S/c1-17-20(15-22(27)28)23(18-7-3-2-4-8-18)24-26(17)16-19-9-5-6-10-21(19)32(29,30)25-11-13-31-14-12-25/h2-10H,11-16H2,1H3,(H,27,28)

InChI Key

NAFLVUYNUAWSOI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=CC=C2S(=O)(=O)N3CCOCC3)C4=CC=CC=C4)CC(=O)O

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2S(=O)(=O)N3CCOCC3)C4=CC=CC=C4)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.